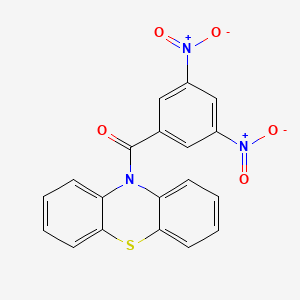
(3,5-dinitrophenyl)(10H-phenothiazin-10-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3,5-DINITROBENZOYL)-10H-PHENOTHIAZINE is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. The addition of the 3,5-dinitrobenzoyl group to the phenothiazine structure imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,5-DINITROBENZOYL)-10H-PHENOTHIAZINE typically involves the acylation of phenothiazine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 12-24 hours
The reaction proceeds via the formation of an intermediate complex, which then undergoes nucleophilic substitution to yield the final product.
Industrial Production Methods
Industrial production of 10-(3,5-DINITROBENZOYL)-10H-PHENOTHIAZINE follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Using recrystallization or chromatography techniques to obtain high-purity compounds.
Quality Control: Employing analytical methods such as HPLC and NMR to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
10-(3,5-DINITROBENZOYL)-10H-PHENOTHIAZINE undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: 10-(3,5-diaminobenzoyl)-10H-phenothiazine.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
10-(3,5-DINITROBENZOYL)-10H-PHENOTHIAZINE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 10-(3,5-DINITROBENZOYL)-10H-PHENOTHIAZINE involves its interaction with various molecular targets. The compound’s phenothiazine core can intercalate with DNA, disrupting cellular processes. The nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. These combined effects contribute to the compound’s biological activities, including its antimicrobial and anticancer properties.
Comparison with Similar Compounds
10-(3,5-DINITROBENZOYL)-10H-PHENOTHIAZINE can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine While these compounds share a common phenothiazine core, the addition of the 3,5-dinitrobenzoyl group in 10-(3,5-DINITROBENZOYL)-10H-PHENOTHIAZINE imparts unique chemical properties, such as increased electron-withdrawing effects and potential for redox cycling
List of Similar Compounds
Chlorpromazine: An antipsychotic medication used to treat schizophrenia and bipolar disorder.
Promethazine: An antihistamine used to treat allergy symptoms and nausea.
Thioridazine: An antipsychotic used to treat schizophrenia.
Fluphenazine: Another antipsychotic used for the treatment of chronic psychoses.
Properties
Molecular Formula |
C19H11N3O5S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(3,5-dinitrophenyl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C19H11N3O5S/c23-19(12-9-13(21(24)25)11-14(10-12)22(26)27)20-15-5-1-3-7-17(15)28-18-8-4-2-6-16(18)20/h1-11H |
InChI Key |
DPTYMDFGTKGVEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-({[2-(acetyloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B11177715.png)
![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B11177718.png)
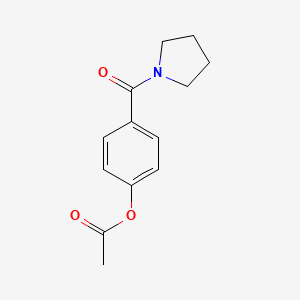
![N-(5-chloro-2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11177733.png)
![N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B11177752.png)
![2-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11177754.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide](/img/structure/B11177756.png)
![3-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11177761.png)
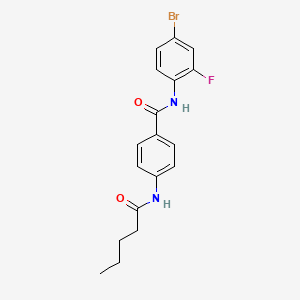
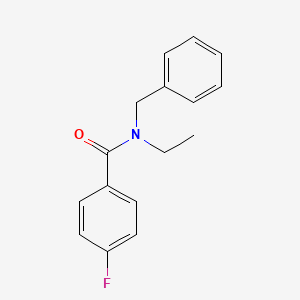
![N,N'-bis(3,4-dimethylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11177780.png)
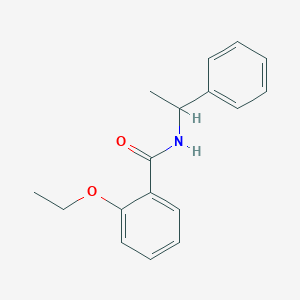
![3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11177793.png)
![N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B11177800.png)
